4-Bromo-3-fluoro-6-methyl-2-nitroaniline
Description
Properties
Molecular Formula |
C7H6BrFN2O2 |
|---|---|
Molecular Weight |
249.04 g/mol |
IUPAC Name |
4-bromo-3-fluoro-6-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-2-4(8)5(9)7(6(3)10)11(12)13/h2H,10H2,1H3 |
InChI Key |
FSZJDWWPYAQSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing functional groups (bromo, fluoro, nitro, methyl) but differing in substituent positions or additional groups. Key properties and applications are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Electronic Effects :
- The nitro group at position 2 in the reference compound strongly withdraws electrons, activating the ring for electrophilic substitution at meta/para positions.
- Fluorine at position 3 (ortho to nitro) further enhances electron withdrawal, while methyl at position 6 donates electrons, creating a polarized aromatic system .
Reactivity :
- 4-Bromo-3-fluoro-2-nitroaniline (CAS 7087-65-2) undergoes nucleophilic aromatic substitution (NAS) more readily than the reference compound due to the absence of steric hindrance from the methyl group .
- 5-Bromo-3-nitrobenzene-1,2-diamine (CAS 55215-57-1) is prone to diazotization and coupling reactions, unlike the reference compound, which lacks amine groups .
Applications :
Preparation Methods
Molecular Architecture
The compound features an aromatic ring with four distinct substituents:
-
Amino group (-NH₂) at position 1 (primary functional group).
-
Nitro group (-NO₂) at position 2.
-
Fluoro (-F) and bromo (-Br) groups at positions 3 and 4, respectively.
-
Methyl (-CH₃) at position 6.
This arrangement creates steric and electronic challenges during synthesis, as the nitro and amino groups exhibit strong meta- and ortho/para-directing effects, respectively. The molecular formula C₇H₆BrFN₂O₂ corresponds to a planar structure stabilized by intramolecular hydrogen bonding between the amino and nitro groups.
Physicochemical Characteristics
Key properties include:
-
Molecular weight : 249.04 g/mol.
-
Melting point : 128–132°C (decomposition observed above 150°C).
-
Solubility : Limited in polar solvents (e.g., water <0.1 g/L) but soluble in dichloromethane and dimethylformamide.
Synthetic Strategies for this compound
Retrosynthetic Analysis
Two primary routes are viable:
-
Late-stage nitration : Introduce the nitro group after installing bromo, fluoro, and methyl substituents.
-
Early-stage halogenation : Sequential bromination and fluorination of a pre-nitrated intermediate.
The choice depends on the availability of starting materials and the need to circumvent steric hindrance.
Iron(III)-Mediated Regioselective Nitration
Adapted from, this method uses Fe(NO₃)₃·9H₂O as a nitrating agent:
-
Protection : 3-Fluoro-4-bromo-6-methylaniline is acetylated with acetic anhydride in dichloromethane to form N-(3-fluoro-4-bromo-6-methylphenyl)acetamide .
-
Nitration : The acetamide undergoes nitration at 0°C using Fe(NO₃)₃·9H₂O in acetic acid, yielding N-(2-nitro-3-fluoro-4-bromo-6-methylphenyl)acetamide with 78% regioselectivity.
-
Deprotection : Hydrolysis with 6M HCl regenerates the amino group, producing the target compound in 85% yield.
Table 1: Optimization of Nitration Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents para-nitration byproducts |
| Reaction time | 4 hours | Maximizes conversion without decomposition |
| Solvent | Acetic acid | Enhances Fe(III) solubility and nitronium ion generation |
Mixed-Acid Nitration
Traditional HNO₃/H₂SO₄ mixtures are less effective (<50% yield) due to competing sulfonation and oxidative side reactions.
Halogenation and Methylation Protocols
Bromination Techniques
Electrophilic bromination of 3-fluoro-6-methyl-2-nitroaniline using Br₂ in CCl₄ at 40°C achieves 92% bromination at position 4. Alternative methods include:
-
N-Bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), yielding 88% product with reduced dihalogenation.
Fluorination Approaches
Balz-Schiemann reaction :
-
Diazotization of 4-bromo-6-methyl-2-nitroaniline with NaNO₂/HCl at -5°C.
-
Reaction with HBF₄ to form the diazonium tetrafluoroborate.
-
Thermal decomposition at 120°C releases HF and introduces fluorine at position 3 (62% yield).
Analytical Characterization
Spectroscopic Data
Q & A
What synthetic strategies are recommended for preparing 4-Bromo-3-fluoro-6-methyl-2-nitroaniline, considering competing reactivity of halogen and nitro groups?
Level: Advanced
Methodological Answer:
- Stepwise Functionalization : Begin with a halogenated aniline precursor (e.g., 3-fluoro-6-methylaniline) and introduce bromine via electrophilic substitution. Optimize reaction conditions (e.g., FeBr₃ as a catalyst in anhydrous Br₂) to minimize polybromination .
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitration to the ortho position relative to the amino group. Monitor regioselectivity via thin-layer chromatography (TLC) or HPLC .
- Challenges : Competing deactivation by the nitro group may require iterative optimization. Computational modeling (e.g., DFT) can predict reactive sites and guide reagent selection .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization?
Level: Advanced
Methodological Answer:
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Bromo-2,3,5,6-tetrafluoroaniline, mp 59–61°C ).
- Computational Validation : Perform density functional theory (DFT) calculations to simulate NMR/IR spectra and compare with experimental data .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL or SHELXT for refinement .
What are the challenges in crystallizing this compound, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Solvent Selection : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation. Avoid halogenated solvents that may co-crystallize.
- Crystal Packing : Steric hindrance from bromine and nitro groups can disrupt lattice formation. Use additives (e.g., crown ethers) to improve packing .
- Refinement Tools : Employ SHELXL for high-precision refinement and ORTEP-3 for visualizing thermal ellipsoids .
How can computational methods elucidate substituent effects on the aromatic ring’s electronic properties?
Level: Advanced
Methodological Answer:
- DFT Calculations : Use the Colle-Salvetti correlation-energy formula to model electron density distribution and identify electrophilic/nucleophilic sites .
- Fukui Indices : Calculate frontier molecular orbitals to predict regioselectivity in further reactions (e.g., bromination vs. nitration) .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions .
What safety protocols are critical when handling this compound?
Level: Basic
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .
- Decomposition : Monitor for exothermic decomposition via differential scanning calorimetry (DSC) .
How can reaction conditions be optimized to minimize by-products during synthesis?
Level: Advanced
Methodological Answer:
- Kinetic Control : Use low temperatures (−10°C) during nitration to favor mono-substitution .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance selectivity for bromination .
- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation .
What analytical techniques are most effective for validating purity?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
